(2-((ビス(2-メトキシエチル)アミノ)メチル)フェニル)ボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

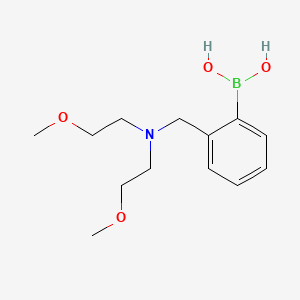

(2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H22BNO4. This compound is known for its unique chemical structure, which includes a boronic acid group attached to a phenyl ring substituted with a bis(2-methoxyethyl)amino methyl group. It has applications in various fields, including organic synthesis and medicinal chemistry .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Boronic acids, including the compound , have shown promising anticancer properties. They can act as proteasome inhibitors, similar to bortezomib, which is used in multiple myeloma treatment. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity and pharmacokinetic profiles, leading to improved therapeutic efficacy .

Enzyme Inhibition

Boronic acids are also explored as enzyme inhibitors in drug development. Their ability to form reversible covalent bonds with diols makes them suitable for targeting glycosylated enzymes, which are often implicated in cancer and other diseases . For instance, the immobilization of glycosylated enzymes on boronic acid-functionalized surfaces has been investigated for biosensing applications.

Biochemical Applications

Drug Delivery Systems

The compound's unique chemical properties allow it to be utilized in smart drug delivery systems. Boronic acids can form dynamic covalent bonds with diols, which can be exploited for glucose-sensitive drug release mechanisms. For example, hydrogels functionalized with phenylboronic acid have been developed for self-regulated insulin delivery, responding to glucose levels in the body .

Glycoprotein Detection

Boronic acid-functionalized materials are effective in the separation and detection of glycoproteins due to their affinity for diol-containing structures. This property has been harnessed in the development of biosensors and analytical devices aimed at monitoring disease biomarkers .

Materials Science

Stimuli-Responsive Materials

The ability of boronic acids to undergo reversible reactions with diols allows for the development of stimuli-responsive materials. These materials can change their properties in response to environmental stimuli (e.g., pH changes), making them suitable for applications in tissue engineering and regenerative medicine .

Self-Healing Polymers

Research has indicated that boronic acid-containing polymers can exhibit self-healing properties due to the dynamic nature of boronate ester formations. This characteristic is particularly valuable in creating durable materials that can recover from damage autonomously .

Case Studies

作用機序

Target of Action

The primary target of the compound (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this pathway by acting as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .

Action Environment

The action of (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid typically involves the reaction of 2-(aminomethyl)phenylboronic acid with bis(2-methoxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for commercial use .

化学反応の分析

Types of Reactions

(2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring .

類似化合物との比較

Similar Compounds

Phenylboronic acid: Similar in structure but lacks the bis(2-methoxyethyl)amino methyl group.

(2-Aminomethylphenyl)boronic acid: Similar but without the methoxyethyl groups.

(2-(Dimethylamino)methylphenyl)boronic acid: Similar but with dimethylamino instead of bis(2-methoxyethyl)amino.

Uniqueness

(2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid is unique due to the presence of the bis(2-methoxyethyl)amino methyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biomolecules or in reactions where steric and electronic effects are crucial .

生物活性

(2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its unique chemical structure and potential biological applications. This compound is primarily studied in the context of its role in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction, and its interactions with biomolecules, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a bis(2-methoxyethyl)amino methyl group. This unique structure imparts distinct chemical properties that enhance its reactivity in various biochemical pathways.

Target of Action

The primary target of (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis.

Mode of Action

The compound interacts through transmetalation , where it facilitates the exchange of metal atoms between reactants, leading to the formation of new chemical bonds. The efficiency of this reaction can be influenced by environmental factors such as pH, with optimal rates observed at physiological levels.

Biochemical Pathways

In biological systems, this compound affects pathways involved in carbon-carbon bond formation, which are critical for synthesizing various biomolecules. Its ability to form stable complexes with diols makes it useful in targeting specific biological molecules .

Applications in Scientific Research

(2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid has several notable applications:

- Organic Synthesis : As a reagent in Suzuki-Miyaura reactions, it is pivotal for constructing complex organic molecules.

- Biological Probes : Its ability to interact with biomolecules positions it as a potential probe for studying biological processes.

- Therapeutic Development : Ongoing research is investigating its role as an inhibitor of specific enzymes and its potential use in drug delivery systems .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Unique Properties |

|---|---|---|

| Phenylboronic acid | Basic structure without additional groups | Less reactive than derivatives like the target compound |

| (2-Aminomethylphenyl)boronic acid | Lacks methoxyethyl groups | More polar and less sterically hindered |

| (2-(Dimethylamino)methylphenyl)boronic acid | Contains dimethylamino group | Different electronic properties affecting reactivity |

The presence of the bis(2-methoxyethyl)amino methyl group in our target compound enhances its reactivity and specificity, making it particularly useful in biochemical applications .

Biological Activity Studies

Research indicates that boronic acids exhibit various biological activities, including:

- Anticancer Properties : Studies have shown that similar compounds can inhibit cancer cell growth by interfering with proteasome activity. For instance, bortezomib, a well-known boronic acid derivative, has demonstrated significant efficacy against multiple myeloma by inducing cell cycle arrest .

- Antibacterial Activity : Boronic acids have been explored as inhibitors against resistant bacterial strains by targeting β-lactamases. The structural characteristics of (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid may also confer similar properties .

Case Studies and Research Findings

- Fluorescent Probes : A study designed a fluorescent probe incorporating phenylboronic acid for detecting fructose. This probe exhibited enhanced selectivity and sensitivity compared to prior models, indicating the potential utility of boronic acids in biosensing applications .

- Enzyme Inhibition : Research into similar boronic acids has revealed their capability to inhibit specific enzymes involved in cancer progression. For instance, modifications to boronic acid structures have led to compounds with improved binding affinities and selectivity towards target enzymes .

特性

IUPAC Name |

[2-[[bis(2-methoxyethyl)amino]methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO4/c1-18-9-7-15(8-10-19-2)11-12-5-3-4-6-13(12)14(16)17/h3-6,16-17H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMDSIUQDCZNSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN(CCOC)CCOC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。